1-(Bromomethyl)-1-cyclobutylcyclobutane
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Overview
Description
1-(Bromomethyl)-1-cyclobutylcyclobutane is an organic compound characterized by a bromomethyl group attached to a cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-cyclobutylcyclobutane typically involves the bromination of cyclobutylmethanol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-cyclobutylcyclobutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclobutene derivatives.
Oxidation and Reduction: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield cyclobutylmethanol
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used reagents.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are employed.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products:
Nucleophilic Substitution: Corresponding azides, thiocyanates, and ethers.
Elimination: Cyclobutene derivatives.
Oxidation: Cyclobutylcarboxylic acid.
Reduction: Cyclobutylmethanol
Scientific Research Applications
1-(Bromomethyl)-1-cyclobutylcyclobutane has found applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-cyclobutylcyclobutane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in target molecules, leading to the formation of new chemical entities. This reactivity is harnessed in various synthetic applications, where the compound acts as a versatile intermediate .
Comparison with Similar Compounds
Benzyl Bromide: Similar in structure but with a benzene ring instead of a cyclobutyl ring.
Cyclobutyl Bromide: Lacks the additional methyl group, making it less reactive.
1-Bromo-2-methylpropane: Similar in having a bromomethyl group but with a different carbon skeleton .
Uniqueness: 1-(Bromomethyl)-1-cyclobutylcyclobutane stands out due to its unique cyclobutyl ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C9H15Br |
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Molecular Weight |
203.12 g/mol |
IUPAC Name |
1-(bromomethyl)-1-cyclobutylcyclobutane |
InChI |
InChI=1S/C9H15Br/c10-7-9(5-2-6-9)8-3-1-4-8/h8H,1-7H2 |
InChI Key |
PXZFFURSLVYZFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2(CCC2)CBr |
Origin of Product |
United States |
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